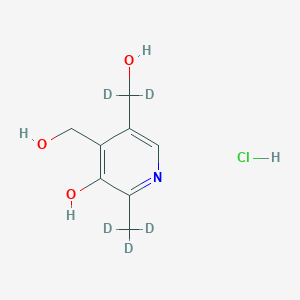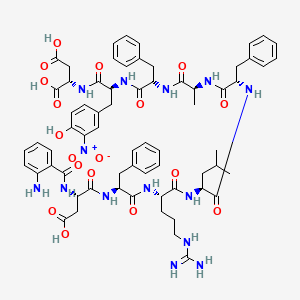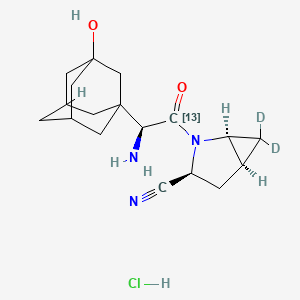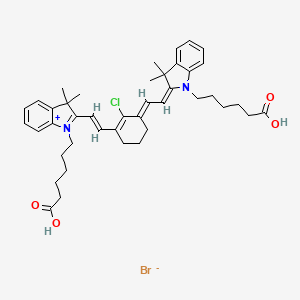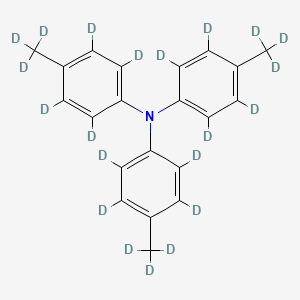![molecular formula C15H9ClF4O3 B12399665 3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid](/img/structure/B12399665.png)
3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid is a complex organic compound with the molecular formula C14H8ClF3O3 It is known for its unique chemical structure, which includes a trifluoromethyl group, a chloro group, and a phenoxy group attached to a benzoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid typically involves multiple steps. One common method includes the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature (130°C) and an inert atmosphere for a 24-hour reaction time . Another method involves performing a salt-forming reaction in a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent, followed by etherification with 3,4-dichlorobenzotrifluoride at 130-175°C, and finally acidification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize phase-transfer catalytic preparation technology. This involves using a crown-ether phase transfer catalyst to promote the chemical reaction and timely removal of water generated in the system by toluene. This method has advantages such as high yield (over 96%), increased chemical reaction rate, short reaction period, easy product separation, and low environmental pollution .
Analyse Des Réactions Chimiques
Types of Reactions
3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid undergoes various types of chemical reactions, including:
Nitration: This compound can undergo nitration reactions, where nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include mixed acids for nitration and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure the desired reaction pathways and product selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as lactate dehydrogenase, by binding to the active site and preventing substrate binding . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid include:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which impart specific chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C15H9ClF4O3 |
|---|---|
Poids moléculaire |
348.67 g/mol |
Nom IUPAC |
3-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C15H9ClF4O3/c16-11-6-9(15(18,19)20)4-5-12(11)23-7-8-2-1-3-10(13(8)17)14(21)22/h1-6H,7H2,(H,21,22) |
Clé InChI |
TWOXPNAILYKJPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)O)F)COC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)
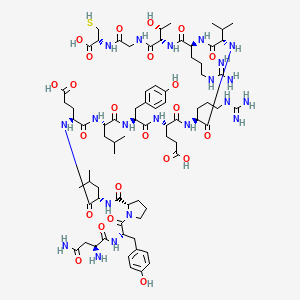
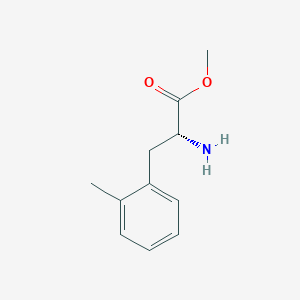

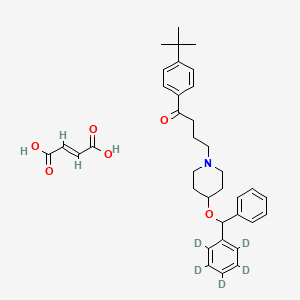
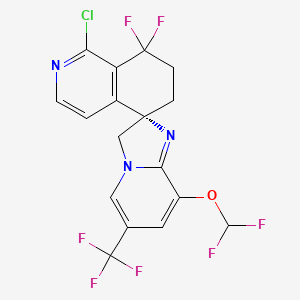
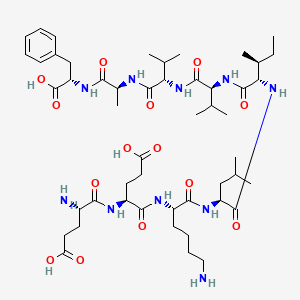

![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
